![molecular formula C16H17NO4 B5883096 N-[2-(hydroxymethyl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B5883096.png)
N-[2-(hydroxymethyl)phenyl]-3,5-dimethoxybenzamide
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Overview
Description
N-[2-(hydroxymethyl)phenyl]-3,5-dimethoxybenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a hydroxymethyl group attached to a phenyl ring and two methoxy groups attached to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(hydroxymethyl)phenyl]-3,5-dimethoxybenzamide typically involves the reaction of 2-(hydroxymethyl)aniline with 3,5-dimethoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(hydroxymethyl)phenyl]-3,5-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed
Oxidation: 2-(carboxymethyl)phenyl)-3,5-dimethoxybenzamide.
Reduction: N-[2-(aminomethyl)phenyl]-3,5-dimethoxybenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-[2-(hydroxymethyl)phenyl]-3,5-dimethoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(hydroxymethyl)phenyl]-3,5-dimethoxybenzamide involves its interaction with specific molecular targets in biological systems. The hydroxymethyl group can form hydrogen bonds with proteins, influencing their structure and function. The methoxy groups may enhance the compound’s lipophilicity, facilitating its passage through cell membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
N-[2-(hydroxymethyl)phenyl]-3,4-dimethoxybenzamide: Similar structure but with methoxy groups at different positions.
N-[2-(hydroxymethyl)phenyl]-3,5-dimethoxybenzoic acid: Contains a carboxylic acid group instead of an amide group.
N-[2-(hydroxymethyl)phenyl]-3,5-dimethoxybenzylamine: Contains an amine group instead of an amide group.
Uniqueness
N-[2-(hydroxymethyl)phenyl]-3,5-dimethoxybenzamide is unique due to its specific arrangement of functional groups, which confer distinct chemical and biological properties. The presence of both hydroxymethyl and methoxy groups allows for diverse chemical modifications and interactions, making it a versatile compound in research and industrial applications.
Properties
IUPAC Name |
N-[2-(hydroxymethyl)phenyl]-3,5-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4/c1-20-13-7-12(8-14(9-13)21-2)16(19)17-15-6-4-3-5-11(15)10-18/h3-9,18H,10H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDHZVMCSBMNNOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=CC=CC=C2CO)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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